

Spectroscopic Profile of 6-Isopropyl-2-methylpyrimidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-Isopropyl-2-methylpyrimidin-4-amine

Cat. No.: B1317569

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for **6-Isopropyl-2-methylpyrimidin-4-amine**. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted values derived from established spectroscopic principles and data from analogous structures. It also includes generalized experimental protocols for acquiring such data and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Isopropyl-2-methylpyrimidin-4-amine**. These predictions are based on the analysis of its chemical structure, which features a pyrimidine ring, a primary amine, an isopropyl group, and a methyl group.

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.0-6.5	s	1H	Pyrimidine C5-H
~4.8-5.2	br s	2H	-NH ₂
~2.8-3.2	sept	1H	Isopropyl CH
~2.4-2.6	s	3H	C2-CH ₃
~1.2-1.4	d	6H	Isopropyl (CH ₃) ₂

Note: The chemical shift of the amine protons (-NH₂) can be broad and its position may vary depending on solvent and concentration.

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~165-170	C4
~160-165	C2
~155-160	C6
~100-105	C5
~35-40	Isopropyl CH
~25-30	C2-CH ₃
~20-25	Isopropyl CH ₃

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-3500	Medium, Sharp (doublet)	N-H stretch (primary amine)
2960-2850	Medium to Strong	C-H stretch (aliphatic)
~1640	Strong	N-H bend (scissoring)
~1580, ~1470	Medium to Strong	C=N and C=C ring stretching
~1380	Medium	C-H bend (isopropyl gem-dimethyl)

Predicted Mass Spectrometry Data

m/z	Interpretation
151	[M] ⁺ (Molecular ion)
136	[M - CH ₃] ⁺
108	[M - C ₃ H ₇] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as **6-Isopropyl-2-methylpyrimidin-4-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Filter the solution through a small cotton or glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
 - Place the sample in the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire the ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)

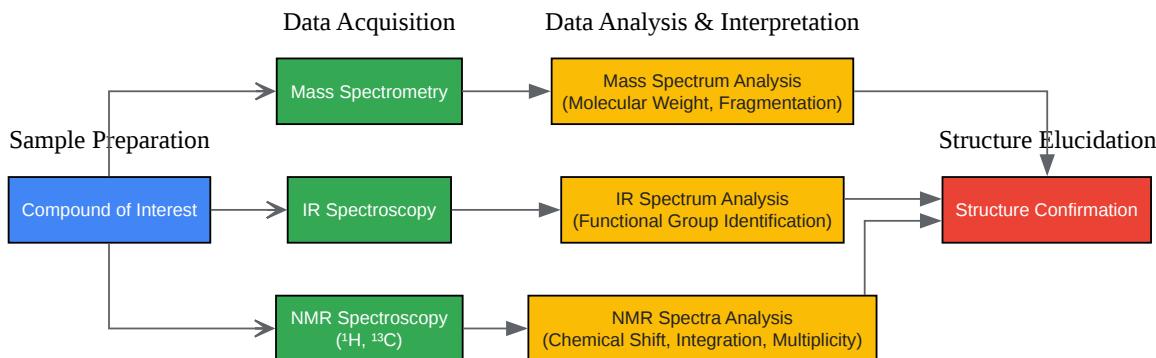
- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the center of the ATR crystal.
- Data Acquisition:
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Clean the ATR crystal and press arm thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
 - If using a direct insertion probe, place a small amount of the solid sample in a capillary tube.
- Instrument Setup and Data Acquisition:
 - Introduce the sample into the ion source. For solutions, this may be via direct infusion or through a gas chromatograph (GC-MS). For solids, a direct insertion probe can be used.
 - The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
 - The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
 - The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A generalized workflow for spectroscopic analysis.

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